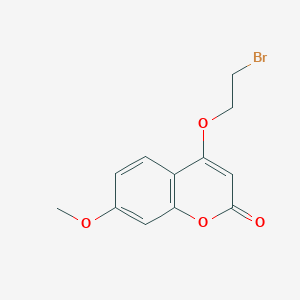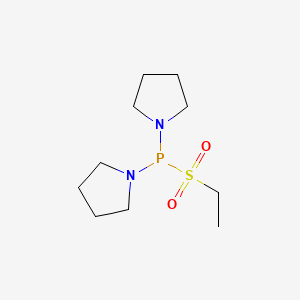
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C₁₀H₂₁N₂O₂PS It is characterized by the presence of an ethylsulfonyl group attached to a phosphane core, which is further substituted with two pyrrolidin-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of ethylsulfonyl chloride with dipyrrolidin-1-ylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethylsulfonyl chloride} + \text{Dipyrrolidin-1-ylphosphine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, with solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides or thiols
Substitution: Various substituted phosphane derivatives
Wissenschaftliche Forschungsanwendungen
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for drug discovery.
Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of ethylsulfonyl(dipyrrolidin-1-yl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved can vary widely, depending on the specific reaction or process in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethylsulfonyl(dipyrrolidin-1-yl)phosphane can be compared with other similar compounds, such as:
Tris(1-pyrrolidinyl)phosphine: This compound also contains pyrrolidinyl groups attached to a phosphine core but lacks the ethylsulfonyl group.
Dipyrrolidin-1-ylphosphine: Similar to this compound but without the ethylsulfonyl substitution.
Ethylsulfonyl(dipyrrolidin-1-yl)amine: Contains an amine group instead of a phosphine core.
The uniqueness of this compound lies in its combination of the ethylsulfonyl group with the dipyrrolidin-1-ylphosphane core, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
141930-81-6 |
|---|---|
Molekularformel |
C10H21N2O2PS |
Molekulargewicht |
264.33 g/mol |
IUPAC-Name |
ethylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C10H21N2O2PS/c1-2-16(13,14)15(11-7-3-4-8-11)12-9-5-6-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
AFUVXQPGPXUVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)P(N1CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
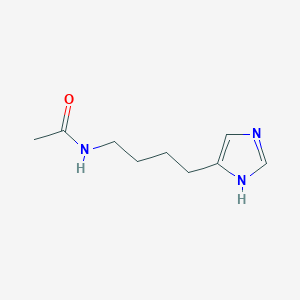
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
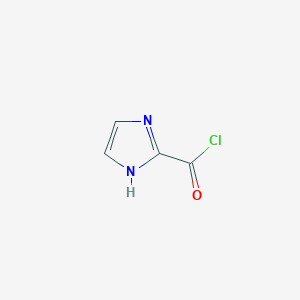
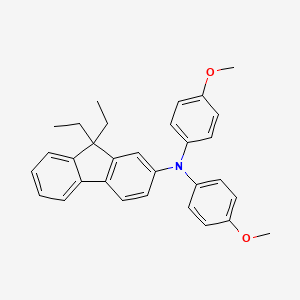
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)

![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)


![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
